molecular formula C11H19NO3 B2991389 tert-butyl N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate CAS No. 1154759-52-0

tert-butyl N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate

Cat. No.: B2991389
CAS No.: 1154759-52-0
M. Wt: 213.277
InChI Key: UDINOKCFFMMAML-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate is a synthetic organic compound with a molecular formula of C11H19NO3 and a molecular weight of 213.28 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a six-membered ring fused to a three-membered ring with an oxygen atom. It is commonly used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate typically involves the reaction of tert-butyl carbamate with a spirocyclic intermediate. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of tert-butyl N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate include:

Uniqueness

The uniqueness of this compound lies in its spirocyclic structure, which imparts distinct chemical and physical properties. This structure allows for specific interactions with biological targets, making it a valuable tool in scientific research and drug development.

Properties

IUPAC Name

tert-butyl N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12-6-8-4-11(5-8)7-14-11/h8H,4-7H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDINOKCFFMMAML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC2(C1)CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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